molecular formula C21H20N2O2 B13375955 5-(4-methoxyphenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepine

5-(4-methoxyphenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepine

Cat. No.: B13375955
M. Wt: 332.4 g/mol
InChI Key: ADIVBMSEPFYXRE-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepine is a complex organic compound that belongs to the class of isoxazoloazepines This compound is characterized by its unique structure, which includes a seven-membered azepine ring fused with an isoxazole ring

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-[1,2]oxazolo[4,5-b]azepine

InChI

InChI=1S/C21H20N2O2/c1-14-21-20(25-23-14)13-17(15-6-4-3-5-7-15)12-19(22-21)16-8-10-18(24-2)11-9-16/h3-11,17H,12-13H2,1-2H3

InChI Key

ADIVBMSEPFYXRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1N=C(CC(C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone can lead to the formation of an intermediate, which is then subjected to cyclization to form the desired isoxazoloazepine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, 5-(4-methoxyphenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets, making it a useful tool in biochemical studies .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent. Further research is ongoing to explore its full potential in medical applications .

Industry

Industrially, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-methoxyphenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepine apart is its unique combination of an isoxazole ring fused with an azepine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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